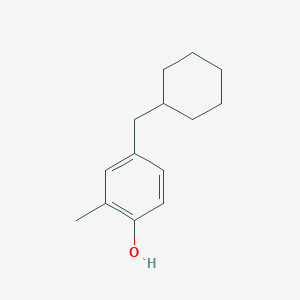
4-(Cyclohexylmethyl)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylmethyl)-2-methylphenol is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethyl)-2-methylphenol typically involves the alkylation of p-cresol (4-methylphenol) with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: 4-(Cyclohexylmethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form cyclohexylmethyl-2-methylcyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form nitro or halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexylmethyl-2-methylcyclohexanol.
Substitution: Nitro or halogenated derivatives of this compound.
科学的研究の応用
4-(Cyclohexylmethyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and resins, where its phenolic structure contributes to the material’s stability and performance.
作用機序
The mechanism of action of 4-(Cyclohexylmethyl)-2-methylphenol involves its interaction with cellular membranes and proteins. The phenol group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. Additionally, the cyclohexylmethyl group can interact with lipid bilayers, affecting membrane fluidity and permeability .
類似化合物との比較
4-Methyl-2-cyclohexylphenol: Similar structure but lacks the cyclohexylmethyl group.
4-(Cyclohexylmethyl)phenol: Similar structure but lacks the methyl group on the phenol ring.
2-Methyl-4-cyclohexylphenol: Similar structure but with different positioning of the cyclohexyl and methyl groups.
Uniqueness: 4-(Cyclohexylmethyl)-2-methylphenol is unique due to the presence of both a cyclohexylmethyl group and a methyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
4-(cyclohexylmethyl)-2-methylphenol |
InChI |
InChI=1S/C14H20O/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h7-9,12,15H,2-6,10H2,1H3 |
InChIキー |
RYCLPLJGZZTJNC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


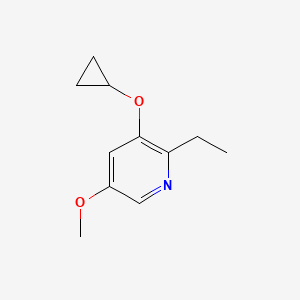
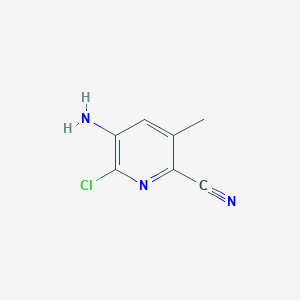
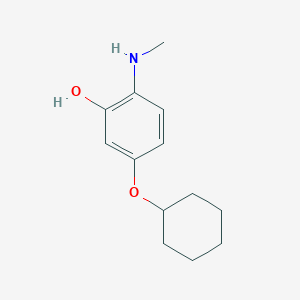

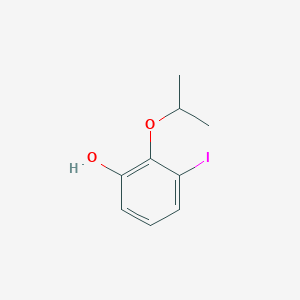
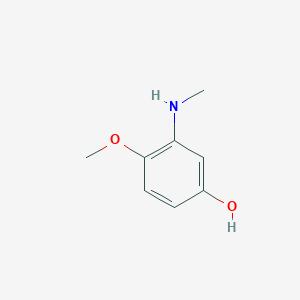
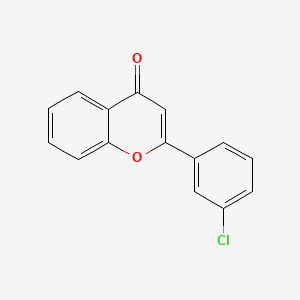

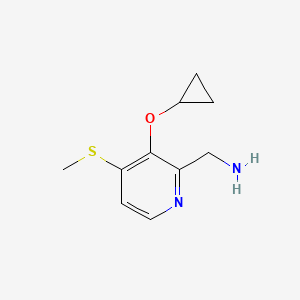
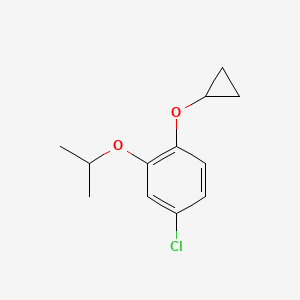
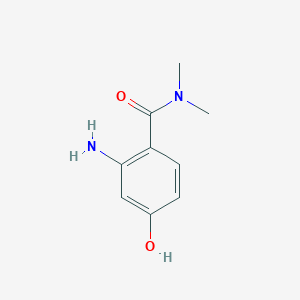
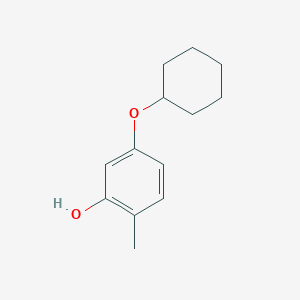
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)
